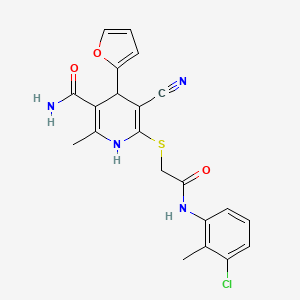

![molecular formula C19H15ClN4O B2498106 1-(3-Chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895018-04-9](/img/structure/B2498106.png)

1-(3-Chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives often involves multi-step processes including condensation reactions, aza-Wittig reactions, and cyclo-condensation, employing a variety of reagents and conditions to introduce the desired substituents on the pyrimidinone ring. For instance, the synthesis of similar compounds has been achieved through reactions starting from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, leading to derivatives with antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016). Another example involves a green synthetic approach using l-Proline to catalyze a one-pot four-component reaction producing pyrano pyrimidine carboxylate derivatives (Yadav, Lim, Kim, & Jeong, 2021).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-ones has been elucidated through various spectroscopic techniques, including IR, NMR (both ^1H and ^13C), and mass spectrometry, complemented by elemental analysis. The presence of substituents like the 3-chlorophenyl and 2-methylphenyl groups influences the electronic structure and potential intermolecular interactions of these compounds. For instance, studies on isostructural compounds have highlighted the role of hydrogen bonding in determining the molecular conformation and packing in the solid state (Portilla et al., 2005).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Agents

A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds including pyrazolo[3,4-d]pyrimidine derivatives, which showed significant in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

A research by Harden, Quinn, and Scammells (1991) focused on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, showing they possess A1 adenosine receptor affinity. The study found specific substituents that enhanced overall activity, with one compound showing the most potent activity with an IC50 of 6.4 x 10(-6) M (Harden, Quinn, & Scammells, 1991).

Antiviral Activity

Tantawy, Nasr, El-Sayed, and Tawfik (2012) synthesized a series of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, including pyrazolo[3,4-d]pyrimidin-4-one, which demonstrated strong in vitro antiviral activity against herpes simplex virus type-1 (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).

Herbicidal Activity

Luo, Zhao, Zheng, and Wang (2017) studied pyrazolo[3,4-d]pyrimidin-4-one derivatives for their herbicidal activity. Certain compounds showed good inhibition activities against the roots of Brassica napus and Echinochloa crusgalli at specific dosages (Luo, Zhao, Zheng, & Wang, 2017).

Hydrogen-Bonded Chains

Portilla, Quiroga, Cobo, Low, and Glidewell (2005) investigated hydrogen-bonded chains in isomorphous structures containing pyrazolo[3,4-d]pyrimidine. This study contributes to understanding the molecular interactions and structural chemistry of such compounds (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O/c1-13-5-2-3-6-14(13)11-23-12-21-18-17(19(23)25)10-22-24(18)16-8-4-7-15(20)9-16/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHICRFRSNBYZQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

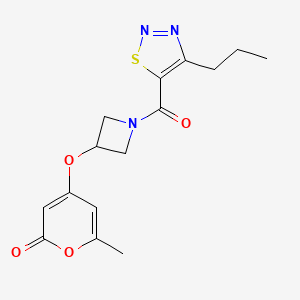

![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2498023.png)

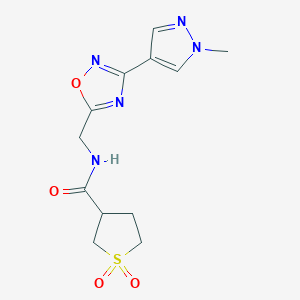

![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)

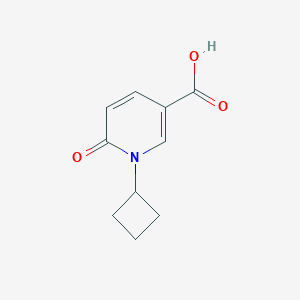

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2498031.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2498032.png)

![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)

![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2498034.png)

![3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498035.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2498038.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2498042.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2498046.png)